molecular formula C12H14 B14711706 2,6-Dimethyl-1,2-dihydronaphthalene CAS No. 21564-85-2

2,6-Dimethyl-1,2-dihydronaphthalene

Cat. No.: B14711706
CAS No.: 21564-85-2
M. Wt: 158.24 g/mol
InChI Key: YISFDKDYJGOLIM-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1,2-dihydronaphthalene (CID 59795078) is an organic compound with the molecular formula C12H14 . It features a partially hydrogenated naphthalene core structure, which makes it a versatile intermediate in synthetic organic chemistry. Compounds with the 1,2-dihydronaphthalene scaffold are of significant interest in research for constructing complex molecular architectures . For instance, 1,2-dihydronaphthalene derivatives serve as key substrates in cyclopropanation reactions using catalysts such as Rh2(esp)2 or copper complexes to form intricate polycyclic structures with high yield and stereoselectivity . Furthermore, this structural motif is strategically employed in ring contraction reactions, a valuable method for synthesizing challenging trans-1,3-substituted indane frameworks found in various natural products . Its electron-rich alkene moiety also allows for functionalization through benzylic deprotonation, enabling the introduction of diverse electrophiles for further molecular elaboration . This product is intended for research applications in advanced organic synthesis and method development. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,6-dimethyl-1,2-dihydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-7,10H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISFDKDYJGOLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C1)C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732977
Record name 2,6-Dimethyl-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21564-85-2
Record name 2,6-Dimethyl-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The reduction of naphthalene derivatives using sodium dispersions in hydrocarbon solvents represents a classical approach. Finely divided sodium (particle size: 0.5–50 μm) reacts with naphthalene in the presence of alcohols (e.g., isopropanol) to yield 1,4-dihydronaphthalene intermediates, which undergo isomerization under controlled conditions to form 2,6-dimethyl-1,2-dihydronaphthalene.

Key Parameters

  • Solvent System : Hexane or odorless mineral spirits (boiling range: 349–406°F)
  • Temperature : 20–80°C (optimal: 50–70°C)
  • Reaction Time : 3–20 hours
  • Post-Treatment : Sequential water washes (water/solvent ratio: 0.4:1 to 1.6:1) and azeotropic distillation for impurity removal.

Performance Metrics

Parameter Value
Naphthalene Conversion 88% (1,4-isomer)
1,2-Isomer Formation 12.3%
Purity Post-Drying >99% (via molecular sieves)

This method is scalable but requires precise control of sodium particle size to prevent exothermic agglomeration.

Friedel-Crafts Acylation/Alkylation Cascade

Synthetic Pathway

A two-step process involving:

  • Acylation : Reaction of m-methyl benzoyl chloride with propylene gas in 1,2-dichloroethane using AlCl₃.
  • Alkylation : Intramolecular cyclization with additional AlCl₃ to form the dihydronaphthalene core.

Optimization Insights

  • Catalyst Loading : 1.05–2.0 mol equivalents of AlCl₃ relative to acyl chloride.
  • Temperature : 0°C (acylation) → 80°C (alkylation).
  • Yield Enhancement : Reusing aqueous quench layers improves efficiency by 2–3%.

Representative Data

Step Yield Purity
Acylation 95% 98%
Alkylation 82% 98.2%

This method achieves high regioselectivity but generates stoichiometric AlCl₃ waste, necessitating robust neutralization protocols.

Catalytic Alkylation Using MTW Zeolites

Process Overview

A gas-phase alkylation strategy employs MTW-type zeolites modified with P, B, or Si. Naphthalene or methylnaphthalenes react with methylating agents (e.g., methanol) in the presence of benzene hydrocarbons (e.g., trimethylbenzene).

Critical Conditions

  • Temperature : 280–350°C
  • Pressure : 1–50 atm
  • Molar Ratios :
    • Naphthalene:Trimethylbenzene = 1:3–20
    • Methanol:Naphthalene = 0.1–3

Selectivity and Challenges

Isomer Selectivity
2,6-Dimethyl 50–55%
2,7-Dimethyl 30–35%
Byproducts 10–15%

While scalable, this method requires downstream crystallization to isolate the 2,6-isomer, reducing overall efficiency.

Electrochemical Oxidative [4+2] Annulation

Modern Approach

A metal-free, electrochemical method couples two styrenes under oxidative conditions (constant current: 10 mA) in acetonitrile/water. The reaction proceeds via radical intermediates, forming the dihydronaphthalene skeleton with high diastereoselectivity.

Advantages and Limitations

  • Conditions : Room temperature, atmospheric pressure.
  • Yield Range : 45–65% (dependent on substituents).
  • Key Issue : Competing polymerization of styrenes limits scalability.

Optimization Table

Additive Yield Increase
(4-BrPh)₃N +15%
NaHCO₃ +8%

Comparative Analysis of Methods

Method Yield (%) Scalability Selectivity Environmental Impact
Sodium Reduction 88 High Moderate High (Na waste)
Friedel-Crafts 82 Medium High Moderate (AlCl₃)
Zeolite Catalysis 55 High Low Low
Electrochemical 65 Low High Low

Mechanism of Action

The mechanism by which 2,6-Dimethyl-1,2-dihydronaphthalene exerts its effects depends on its specific application:

Comparison with Similar Compounds

Comparison with Fully Aromatic Methylnaphthalenes

Fully aromatic methylnaphthalenes, such as 1,2-dimethylnaphthalene (CAS 573-98-8) and 1,6-dimethylnaphthalene (CAS 575-43-9), differ in substituent positions and saturation (Table 1). Key distinctions include:

  • Conjugation and Stability : The aromatic rings in methylnaphthalenes allow for extended π-conjugation, enhancing thermal stability compared to partially saturated dihydronaphthalenes.
  • Reactivity : The 1,2-dihydro moiety in 2,6-dimethyl-1,2-dihydronaphthalene introduces strain and reactivity, making it more prone to hydrogenation or oxidation than fully aromatic analogs.

Table 1: Structural Comparison of Selected Compounds

Compound Structure Substituents Saturation CAS Number
This compound 1,2-dihydronaphthalene 2,6-dimethyl Partially saturated Not available
1,2-Dimethylnaphthalene Naphthalene 1,2-dimethyl Fully aromatic 573-98-8
1,2-Dimethylene-1,2-dihydronaphthalene 1,2-dihydronaphthalene Exocyclic methylenes Partially saturated Not available

Dimerization Kinetics and Reactivity

Evidence from dimerization studies highlights critical differences between dihydronaphthalene derivatives and their aromatic counterparts:

  • o-Xylylene vs. 1,2-Dimethylene-1,2-dihydronaphthalene : The dimerization rate constant ($k$) of 1,2-dimethylene-1,2-dihydronaphthalene (compound 4 ) is significantly lower than that of o-xylylene (compound 1 ) due to steric hindrance from the annulated benzene ring and reduced resonance stabilization in the transition state .
  • Activation Parameters : While enthalpies of activation ($\Delta H^\ddagger$) are similar, the entropy of activation ($\Delta S^\ddagger$) is lower for the dihydronaphthalene derivative, suggesting a more ordered transition state.

Table 2: Dimerization Kinetics at 25°C

Compound $k$ (M$^{-1}$s$^{-1}$) $\Delta H^\ddagger$ (kJ/mol) $\Delta S^\ddagger$ (J/mol·K)
o-Xylylene (1 ) Higher value ~85 ~-50
1,2-Dimethylene-1,2-dihydronaphthalene (4 ) Lower value ~80 ~-90

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and isolating 2,6-Dimethyl-1,2-dihydronaphthalene derivatives in laboratory settings?

  • Methodological Answer : The synthesis of substituted dihydronaphthalenes can be achieved via fluoride-induced desilylation of quaternary ammonium precursors. For example, [1-(trimethylsilylmethyl)]trimethyl(2-naphthylmethyl)-ammonium iodide undergoes rapid elimination in the presence of tetrabutylammonium fluoride (TBAF) to generate reactive intermediates like 1,2-dimethylene-1,2-dihydronaphthalene. This method requires precise temperature control (e.g., 25–45°C) and anhydrous conditions in solvents like acetonitrile (CH₃CN) to minimize side reactions .

  • Key Data :

Intermediate PrecursorReaction ConditionsProduct Yield
Quaternary ammonium salt + TBAF25°C, CH₃CN85–90%
Quaternary ammonium salt + TBAF45°C, CH₃CNReduced yield due to dimerization

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

  • Methodological Answer : Flow ¹H NMR spectroscopy is critical for observing transient intermediates like 1,2-dimethylene-1,2-dihydronaphthalene. UV/Vis spectroscopy (e.g., λₘₐₓ = 310–330 nm in CH₃CN) and molar extinction coefficients (εₘₐₓ ~10⁴ L·mol⁻¹·cm⁻¹) provide insights into conjugation and stability. Mass spectrometry (EI) confirms molecular weight and fragmentation patterns, while IR spectroscopy identifies vibrational modes associated with methyl and dihydro groups .

Advanced Research Questions

Q. What kinetic and thermodynamic parameters govern the dimerization of this compound derivatives, and how can these be experimentally determined?

  • Methodological Answer : Second-order dimerization rate constants (k₂) are measured via time-resolved UV/Vis spectroscopy under pseudo-first-order conditions. For example, 1,2-dimethylene-1,2-dihydronaphthalene exhibits a k₂ of 0.67 M⁻¹s⁻¹ at 25°C in CH₃CN. Activation parameters (ΔH‡, ΔS‡) are derived from Arrhenius plots using data across multiple temperatures (e.g., 24–45°C). Computational modeling (DFT) can validate experimental kinetics .

  • Key Data :

CompoundTemperature (°C)k₂ (M⁻¹s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
1,2-Dimethylene derivative250.6754.8-45.2
o-Xylylene analog251.2048.1-32.5

Q. How should researchers address discrepancies in toxicological data for this compound across in vitro and in vivo studies?

  • Methodological Answer : Follow the ATSDR framework for reconciling contradictory

Risk of Bias Assessment : Use standardized questionnaires (Tables C-6 and C-7) to evaluate study design (e.g., randomization, dose selection, outcome reporting) .

Confidence Rating : Classify evidence strength based on reproducibility, mechanistic plausibility, and dose-response consistency .

Data Gap Analysis : Prioritize studies on underinvestigated endpoints (e.g., renal/musculoskeletal effects) using Figure 6-1 from the ATSDR profile .

Q. What experimental designs minimize confounding factors in inhalation toxicity studies for this compound?

  • Methodological Answer : Implement these ATSDR-recommended practices:

  • Exposure Randomization : Ensure dose groups are randomized and allocation concealed to reduce selection bias .
  • Endpoint Selection : Include systemic outcomes (e.g., hepatic, respiratory effects) and biomarker monitoring (e.g., urinary metabolites) .
  • Species-Specific Protocols : Use laboratory mammals (rats/mice) with standardized exposure durations (acute: ≤14 days; chronic: ≥90 days) .

Q. What are the unresolved questions regarding the environmental partitioning and degradation pathways of this compound?

  • Methodological Answer : Current gaps include:

  • Transformation Products : Limited data on photodegradation byproducts in air/water. Use HPLC-MS/MS to identify intermediates in simulated sunlight experiments.
  • Bioaccumulation Potential : No studies on bioconcentration factors (BCFs) in aquatic organisms. Apply OECD Test Guideline 305 for BCF determination .
  • Sediment Interactions : Characterize sorption coefficients (Kd) via batch equilibrium assays with varying organic carbon content .

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